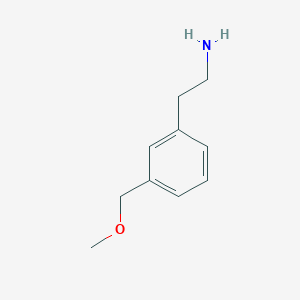
3-(Methoxymethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)benzeneethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxymethyl group attached to the benzene ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)benzeneethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)benzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate nitrostyrene, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 3-(Methoxymethyl)benzaldehyde or 3-(Methoxymethyl)benzoic acid.
Reduction: Formation of 3-(Methoxymethyl)benzyl alcohol or 3-(Methoxymethyl)benzylamine.
Substitution: Formation of various substituted benzeneethanamines depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)benzeneethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A basic structure similar to 3-(Methoxymethyl)benzeneethanamine but lacks the methoxymethyl group.
3,4-Dimethoxybenzeneethanamine: Contains two methoxy groups on the benzene ring instead of a single methoxymethyl group.
4-Methoxyamphetamine: Similar structure but with an additional methyl group on the amine side chain.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other phenethylamines, making it valuable for specific applications in research and industry .
Properties
CAS No. |
76935-77-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H15NO/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5-6,8,11H2,1H3 |
InChI Key |
NRBZSHQHSAEUHT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC(=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


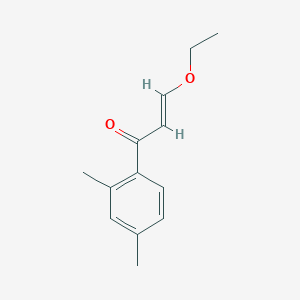
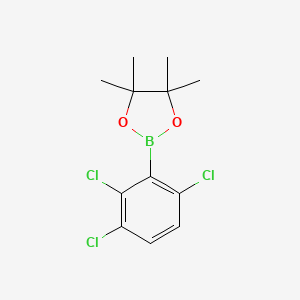
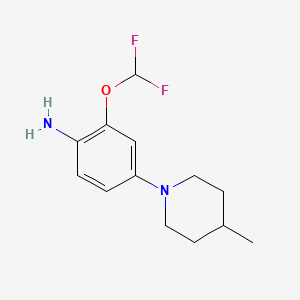
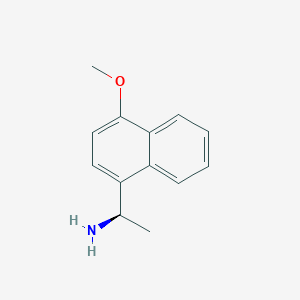

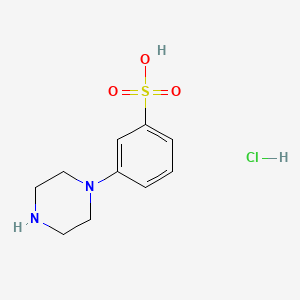

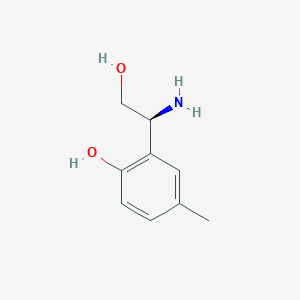

![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
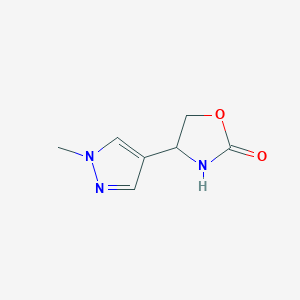
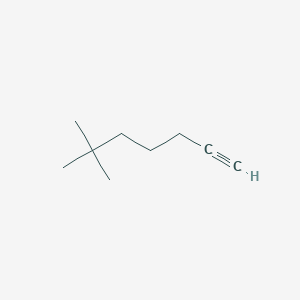
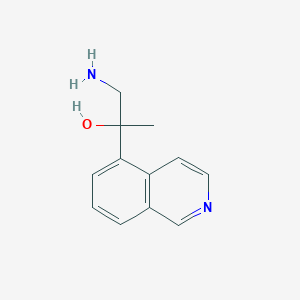
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
